molecular formula C21H17BrN4O2 B7552837 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide

2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide

Katalognummer B7552837
Molekulargewicht: 437.3 g/mol
InChI-Schlüssel: QGRNZSUSERLKOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide, also known as BOPA, is a chemical compound used in scientific research for its potential therapeutic properties. BOPA is a member of the pyridinone family of compounds and has a molecular weight of 478.5 g/mol. In

Wirkmechanismus

The mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide is not fully understood, but it is believed to act on various cellular pathways involved in cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In inflammation research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disease research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to protect neuronal cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. In inflammation research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the immune response. In neurodegenerative disease research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to protect neuronal cells from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has various advantages and limitations for lab experiments. One advantage is its potential therapeutic properties in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method and high purity. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Another limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Zukünftige Richtungen

There are many future directions for the scientific research of 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide. One future direction is the development of 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide derivatives with improved solubility and efficacy in vivo. Another future direction is the investigation of the potential synergistic effects of 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide with other anticancer, anti-inflammatory, or neuroprotective agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide and its potential therapeutic applications in various scientific research fields.

Synthesemethoden

The synthesis of 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide involves the reaction of 2-pyridone with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate. The resulting compound is then reacted with 4-(1-methylbenzimidazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide. The purity of 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide can be improved by recrystallization from a suitable solvent such as ethanol.

Wissenschaftliche Forschungsanwendungen

2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been studied for its potential therapeutic properties in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide has been studied for its potential neuroprotective properties by preventing neuronal cell death.

Eigenschaften

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-25-18-5-3-2-4-17(18)24-21(25)14-6-9-16(10-7-14)23-19(27)13-26-12-15(22)8-11-20(26)28/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRNZSUSERLKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)CN4C=C(C=CC4=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-oxopyridin-1-yl)-N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.